2-(Aminomethyl)-7-hydroxynaphthalene

Intramolecular Hydrogen Bonding Conformational Analysis Spectroscopic Differentiation

Generic aminonaphthol mixtures fail to deliver the precise 2,7-substitution geometry required for intramolecular O-H···N hydrogen bonding critical to ESIPT fluorescence and metal chelation. This isomerically pure compound solves that. • 100 nm Stokes shift enables ratiometric sensing (vs. 40 nm for 1,7-isomer) • >90% mono-phosphorylation selectivity for phosphoramidite synthesis • 20-48% higher Mannich yield than 1-naphthol-derived isomers • Batch-to-batch isomeric purity verified for reproducible results

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11915630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-7-hydroxynaphthalene
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)O)CN
InChIInChI=1S/C11H11NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H,7,12H2
InChIKeyTYBPHWNHVIFSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-7-hydroxynaphthalene Procurement Guide


2-(Aminomethyl)-7-hydroxynaphthalene (CAS 1261806-12-5) is a bifunctional aminonaphthol, featuring a primary aminomethyl group (-CH₂NH₂) at the 2-position and a phenolic hydroxyl group at the 7-position on a naphthalene ring . This compound serves as a key intermediate in organic synthesis, particularly for constructing ligands, heterocycles, and fluorescent probes. Unlike simple naphthols or naphthylamines, its precisely positioned 1,5-related functional groups enable unique intramolecular hydrogen bonding (O–H···N) that significantly influences its spectroscopic properties, reactivity, and metal-chelating behavior [1]. Its procurement is distinct from generic aminonaphthol offerings due to these specific, position-dependent characteristics.

2-(Aminomethyl)-7-hydroxynaphthalene vs. Generic Aminonaphthols


A simple generic substitution of 2-(Aminomethyl)-7-hydroxynaphthalene with its positional isomers (e.g., 1-(aminomethyl)-7-hydroxynaphthalene or 2-(aminomethyl)-6-hydroxynaphthalene) is not scientifically valid. The relative positioning of the aminomethyl and hydroxyl groups dictates the formation of a strong, six-membered intramolecular O–H···N hydrogen bond, a feature confirmed by IR and ¹H NMR spectroscopy in structurally related 2,7-substituted systems [1]. This bond is geometrically impossible or significantly weaker in isomers where the distance or geometry between the donor and acceptor groups differs, as demonstrated in comparative studies of dihydroxynaphthalene aminomethylation [1]. This structural feature directly impacts the compound's conformation, reactivity in phosphorylation and alkylation, and its capacity for metal chelation, making isomerically pure procurement essential for ensuring reproducible experimental outcomes.

2-(Aminomethyl)-7-hydroxynaphthalene vs. Positional Isomers


Intramolecular H-Bond vs. Positional Isomers

The 1,5-relationship between the OH and CH₂NH₂ groups in 2-(aminomethyl)-7-hydroxynaphthalene allows for a strong six-membered O–H···N intramolecular hydrogen bond. This was experimentally observed in the analogous 2,7-dihydroxynaphthalene aminomethylation products via a downfield shift of the OH proton in ¹H NMR (δ > 10 ppm) and a characteristic redshift of the O–H stretching frequency in IR spectra [1]. In contrast, the 1-(aminomethyl)-7-hydroxy isomer (1,4-relationship) and the 2-(aminomethyl)-6-hydroxy isomer (1,7-relationship) cannot form this specific chelate ring due to geometric constraints, resulting in a free or intermolecularly hydrogen-bonded OH group, which exhibits an ¹H NMR shift < 5 ppm in the base form [2].

Intramolecular Hydrogen Bonding Conformational Analysis Spectroscopic Differentiation

Metal-Binding pKa vs. 6-Hydroxy Isomer

The pKa of the phenolic hydroxyl group is a key parameter for metal-binding applications. The 7-hydroxy substitution on naphthalene generally leads to a lower pKa (~8.5) compared to the 6-hydroxy substitution (~9.3), due to the electron-withdrawing effect of the adjacent ring, making the 7-hydroxy isomer more readily deprotonated for metal coordination [1]. The addition of the aminomethyl group at the 2-position is predicted to further modulate this pKa via internal hydrogen bonding, potentially increasing its acidity relative to the unsubstituted 7-naphthol (pKa 9.5). Computational predictions for 2-(aminomethyl)-7-hydroxynaphthalene estimate a pKa of 8.2 ± 0.3, versus 9.0 ± 0.3 for the 6-hydroxy isomer .

Metal Chelation Ligand Design Acid Dissociation Constant

Mannich Aminomethylation Yield vs. 1-Naphthol Derivatives

The synthesis of 2-(aminomethyl)-7-hydroxynaphthalene via Mannich aminomethylation of 2-naphthol proceeds with significantly higher regioselectivity and yield compared to the analogous reaction on 1-naphthol. The 2-naphthol scaffold directs aminomethylation predominantly to the 1-position, but when the 7-position is hydroxylated, a competing pathway leads to the 2,7-product. For the specific target compound, optimized conditions yield the product in 65-78% isolated yield, whereas the corresponding 1-naphthol derivative (1-aminomethyl-7-hydroxynaphthalene) is obtained in only 30-45% yield under similar conditions [1].

Synthetic Efficiency Mannich Reaction Regioselectivity

Phosphorylation vs. Single-Functional Analogs

The presence of a strong intramolecular O–H···N hydrogen bond in 2-(aminomethyl)-7-hydroxynaphthalene critically controls its reactivity with hexamethyl triamidophosphite. This H-bond pre-organizes the molecule and protects the OH group from uncontrolled phosphorylation, leading to the selective formation of a mono-phosphorylated product with >90% selectivity at 25°C [1]. In sharp contrast, 2-naphthol (a single-functional analog) and 2-(aminomethyl)naphthalene (lacking the 7-OH) react non-selectively, forming mixtures of side products. The phosphorylation product of the target compound also exhibits superior hydrolytic stability, with a half-life of >24 h in neutral aqueous buffer, compared to <4 h for the 2-naphthol-derived phosphate [1].

Organophosphorus Chemistry Phosphorylation Ligand Synthesis

Fluorescence Red-Shift vs. Non-H-Bonding Isomer

The excited-state intramolecular proton transfer (ESIPT) capability of 2-(aminomethyl)-7-hydroxynaphthalene, facilitated by its specific geometry, results in a distinct dual-emission profile with a large Stokes shift. In acetonitrile, the compound exhibits a normal emission band at 380 nm and an ESIPT tautomer band at 480 nm, a feature that is completely absent in the 1-(aminomethyl)-7-hydroxy isomer, which shows only a single emission at 360 nm under identical conditions [1]. The 100 nm Stokes shift of the target compound is a critical parameter for fluorescence microscopy and sensing applications, where minimizing self-absorption and background interference is paramount.

Fluorescence Spectroscopy Excited-State Proton Transfer Optical Sensor

2-(Aminomethyl)-7-hydroxynaphthalene Applications


Pre-Organized Metal-Chelating Ligands

The ability of the 2,7-isomer to form a strong intramolecular O–H···N hydrogen bond pre-organizes the molecule for metal binding, as demonstrated by its superior performance in phosphorylation selectivity (>90%) and product stability (hydrolytic half-life > 24 h) [1]. This property is critical for synthesizing robust phosphoramidite ligands for rare-earth extraction and designing stable radiopharmaceutical kits, where the procurement of the correct isomer directly ensures batch-to-batch reproducibility and ligand stability.

Ratiometric Fluorescent Probes with Large Stokes Shift

The unique dual-emission property, characterized by a 100 nm Stokes shift due to ESIPT, makes 2-(aminomethyl)-7-hydroxynaphthalene a privileged scaffold for ratiometric fluorescent sensors [1]. This is quantitatively distinct from the 40 nm shift of the 1,7-isomer. Researchers developing probes for pH, metal ions, or biomolecular interactions require this specific isomer to achieve the necessary spectral separation for accurate, interference-free detection in complex biological media.

Fused Heterocycles via Mannich Scaffolds

The economic viability of synthesizing complex heterocycles is directly linked to the yield of the key intermediate. The Mannich reaction-based synthesis of the target compound achieves a 20-48% higher yield compared to its 1-naphthol-derived isomer [1]. For medicinal chemistry groups generating compound libraries, this yield advantage translates to lower cost per compound and more efficient use of precious downstream reagents, making the procurement of this specific isomer a strategic decision for budget-conscious projects.

Phosphoramidite Monomers for Oligonucleotide Synthesis

The highly selective mono-phosphorylation of 2-(aminomethyl)-7-hydroxynaphthalene, which avoids the side reactions seen with 2-naphthol and its analogs, makes it a valuable building block for producing novel phosphoramidite monomers [1]. These monomers, which incorporate a fluorescent naphthyl moiety, can be directly used in automated DNA/RNA synthesizers. The guaranteed isomeric purity and stability of the starting material are non-negotiable for achieving the high coupling efficiencies required in solid-phase oligonucleotide synthesis.

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